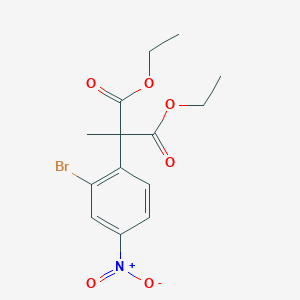

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate

Descripción general

Descripción

The compound seems to be a derivative of 2-Bromo-4-nitrophenol and 4-(2-Bromo-4-nitrophenyl)morpholine . These compounds contain bromine and nitro groups attached to a phenyl ring, which suggests that your compound might have similar properties.

Synthesis Analysis

While specific synthesis methods for “Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate” are not available, related compounds such as N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide have been synthesized in a three-step process with an overall yield of 86% . Another related compound, cyanoacetamides, can be synthesized by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Aplicaciones Científicas De Investigación

Organic Synthesis and Functionalization

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity is exploited in the Michael addition of methylenemalonates with nitro compounds, showcasing its utility in introducing nitro- and fluoronitro-substituted malonates, valuable for synthesizing other compounds for use in propellants and explosives (Baum & Guest, 1979). Additionally, its reaction with phenyl isocyanate demonstrates the complexity of reactions involving carbanions of arylmalonates, highlighting the influence of NO2 groups on reaction outcomes (Linchenko et al., 2007).

Reaction Mechanisms and Catalysis

The compound's utility extends to reaction mechanism studies and the development of catalysis methods. For instance, its involvement in a ZnBr2-mediated arylation of aryl/heteroaryl methyl bromides with arenes showcases a pathway to arylated products through sigmatropic rearrangement and electrocyclization (Dhayalan et al., 2009). Its role as a precursor in synthesizing quinoline derivatives with various biological activities further underscores its importance in facilitating rapid synthesis methods at room temperature (Valle et al., 2018).

Intermediates for Further Chemical Transformations

Research also emphasizes its role in creating intermediates for further transformations, such as the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, demonstrating the utility of diethyl 2-fluoromalonate ester as a building block in nucleophilic aromatic substitution reactions (Harsanyi et al., 2014).

Propiedades

IUPAC Name |

diethyl 2-(2-bromo-4-nitrophenyl)-2-methylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO6/c1-4-21-12(17)14(3,13(18)22-5-2)10-7-6-9(16(19)20)8-11(10)15/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTCLWUMAULDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2965158.png)

![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)

![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)

![(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2965178.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)